molecular formula C15H13BrClN3O2S2 B4841993 5-BROMO-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE

5-BROMO-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE

Cat. No.: B4841993
M. Wt: 446.8 g/mol
InChI Key: OABFOGWUZWBAQE-UHFFFAOYSA-N
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Description

5-BROMO-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a combination of bromine, chlorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as dimethylformamide under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms like bromine and chlorine can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various organic groups into the molecule.

Scientific Research Applications

5-BROMO-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-BROMO-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-BROMO-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides multiple reactive sites, making it a versatile compound in synthetic chemistry and various research fields.

Properties

IUPAC Name

5-bromo-N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClN3O2S2/c1-10-8-14(19-24(21,22)15-7-6-13(16)23-15)18-20(10)9-11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABFOGWUZWBAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BROMO-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5-BROMO-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
5-BROMO-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
5-BROMO-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
5-BROMO-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE
Reactant of Route 6
5-BROMO-N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}THIOPHENE-2-SULFONAMIDE

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